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Cat. No.: B15092683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors

of the WD repeat-containing protein 5 (WDR5): MM-589 Tfa and OICR-9429. Both compounds

target the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein, a critical

interface for the enzymatic activity of the MLL1 histone methyltransferase complex.

Dysregulation of this complex is a key driver in various cancers, particularly MLL-rearranged

leukemias.

Executive Summary
MM-589 Tfa and OICR-9429 are both valuable research tools for studying the biological

functions of WDR5 and its role in disease. However, they exhibit significant differences in their

biochemical and cellular potencies. MM-589, a macrocyclic peptidomimetic, demonstrates

substantially higher potency in both biochemical and cellular assays compared to the small

molecule OICR-9429.[1][2] While both were considered early prototypes in the development of

WDR5 inhibitors, MM-589 has shown more promising activity in preclinical studies.[2] OICR-

9429, while less potent, has been instrumental as a chemical probe to validate WDR5 as a

therapeutic target.[3]

Data Presentation
The following tables summarize the available quantitative data for MM-589 Tfa and OICR-

9429, compiled from various studies. It is important to note that direct comparisons should be
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made with caution, as the experimental conditions may have varied between studies.

Table 1: Biochemical Potency

Compound
Target
Interaction

Assay Type IC50 Kd / Ki Reference

MM-589 Tfa WDR5-MLL AlphaLISA 0.90 nM <1 nM (Ki) [4]

MLL H3K4

HMT Activity
AlphaLISA 12.7 nM - [4][5]

OICR-9429 WDR5-MLL
Fluorescence

Polarization
64 nM

93 ± 28 nM

(Kd)
[6]

WDR5-MLL Biacore - 51 nM (Kd)

WDR5-MLL

Isothermal

Titration

Calorimetry

(ITC)

- 52 nM (Kd)

Table 2: Cellular Potency
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Compound Cell Line Assay Type IC50 / GI50 Reference

MM-589 Tfa

MV4-11 (MLL-

rearranged

leukemia)

Cell Growth

Inhibition
0.25 µM (IC50) [5]

MOLM-13 (MLL-

rearranged

leukemia)

Cell Growth

Inhibition
0.21 µM (IC50) [5]

HL-60 (AML)
Cell Growth

Inhibition
8.6 µM (IC50) [5]

OICR-9429

MV4-11 (MLL-

rearranged

leukemia)

Cell Growth

Inhibition
>2.5 µM (GI50) [1]

T24 (Bladder

Cancer)
Cell Viability 67.74 µM (IC50) [7]

UM-UC-3

(Bladder Cancer)
Cell Viability 70.41 µM (IC50) [7]

Primary

Cebpap30/p30

fetal liver cells

Colony

Formation

Markedly

increased

sensitivity vs. WT

[8]

Signaling Pathway and Mechanism of Action
WDR5 is a core component of the MLL1 complex, which also includes the catalytic subunit

MLL1, ASH2L, RBBP5, and DPY30. WDR5 acts as a scaffold, presenting histone H3 to the

MLL1 catalytic domain for methylation at lysine 4 (H3K4). This trimethylation (H3K4me3) is a

key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias,

the fusion of MLL with other proteins leads to the aberrant recruitment of the MLL1 complex to

target genes, driving oncogenesis.

Both MM-589 and OICR-9429 are WIN (WDR5-interaction) site inhibitors. They competitively

bind to a pocket on WDR5 that is crucial for its interaction with the MLL protein. By occupying
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this site, they disrupt the formation of a functional MLL1 complex, thereby inhibiting H3K4

trimethylation and the transcription of oncogenic target genes.
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Click to download full resolution via product page

Caption: WDR5-MLL Signaling Pathway and Inhibition.

Experimental Protocols
Detailed methodologies for the key assays used to characterize MM-589 and OICR-9429 are

provided below.

AlphaLISA Assay for MLL HMT Activity (MM-589)
This assay quantitatively measures the trimethylation of a biotinylated histone H3 peptide by

the MLL1 complex. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

technology relies on the interaction of donor and acceptor beads, which, when in close

proximity, generate a chemiluminescent signal.

AlphaLISA Assay Workflow

1. MLL1 Complex, SAM,
 and Inhibitor (MM-589)

 are incubated.

2. Biotinylated H3 peptide
 is added to initiate the

 methyltransferase reaction.
3. Reaction is quenched.

4. AlphaLISA Acceptor beads
 (anti-H3K4me3) and

 Streptavidin Donor beads
 are added.

5. Incubate in the dark.
6. Read signal on an

 AlphaScreen-compatible
 plate reader.

Click to download full resolution via product page

Caption: AlphaLISA Experimental Workflow.

Detailed Steps:

Reagents:

Recombinant MLL1 core complex (WDR5, MLL1, ASH2L, RBBP5)

S-adenosylmethionine (SAM) as a methyl donor

Biotinylated histone H3 (1-21) peptide substrate
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MM-589 Tfa (or other inhibitors) serially diluted

AlphaLISA anti-H3K4me3 Acceptor beads

Streptavidin-coated Donor beads

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

Procedure (as described for MM-589 development[4]):

The MLL1 complex, SAM, and varying concentrations of MM-589 are pre-incubated in an

assay plate.

The biotinylated H3 peptide is added to start the reaction.

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

The reaction is stopped by the addition of a quenching buffer.

A mixture of AlphaLISA Acceptor beads (coated with an antibody specific for H3K4me3)

and Streptavidin Donor beads is added.

The plate is incubated in the dark to allow for bead-analyte binding.

The plate is read on an AlphaScreen-compatible reader. The signal is inversely

proportional to the inhibitory activity of the compound.

NanoBRET Assay for WDR5-Histone H3 Interaction
(OICR-9429)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based

method to measure protein-protein interactions in living cells. It relies on energy transfer from a

NanoLuc luciferase donor to a HaloTag acceptor. This assay was used to validate the

engagement of OICR-9429 with WDR5 in a cellular context.[9]
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NanoBRET Assay Workflow

1. Co-transfect cells with plasmids
 encoding WDR5-NanoLuc (donor)

 and Histone H3-HaloTag (acceptor).

2. Add HaloTag NanoBRET 618 ligand.

3. Treat cells with varying
 concentrations of OICR-9429.

4. Add Nano-Glo substrate.

5. Measure luminescence at two
 wavelengths (donor and acceptor

 emission).

6. Calculate NanoBRET ratio.

Click to download full resolution via product page

Caption: NanoBRET Experimental Workflow.
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Detailed Steps:

Reagents and Materials:

HEK293T or U2OS cells

Plasmids encoding WDR5 fused to NanoLuc® luciferase and Histone H3.3 fused to

HaloTag®

Transfection reagent

HaloTag® NanoBRET™ 618 Ligand

OICR-9429 serially diluted

Nano-Glo® Substrate

Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 460nm

for donor and >600nm for acceptor)

Procedure (based on the protocol for OICR-9429 validation[9]):

Cells are plated in a 96-well plate.

The following day, cells are co-transfected with the WDR5-NanoLuc and Histone H3-

HaloTag plasmids.

After 24 hours, the medium is replaced with media containing the HaloTag® NanoBRET™

618 Ligand.

Cells are then treated with different concentrations of OICR-9429 and incubated.

The Nano-Glo® Substrate is added to the wells.

Luminescence is measured at the donor emission wavelength (e.g., 460 nm) and the

acceptor emission wavelength (e.g., 618 nm).
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The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. A

decrease in the ratio indicates inhibition of the WDR5-Histone H3 interaction.

Conclusion
Both MM-589 Tfa and OICR-9429 have contributed significantly to the understanding of WDR5

biology and its potential as a therapeutic target. For researchers requiring a highly potent

inhibitor for in vitro and cellular studies, particularly in the context of MLL-rearranged leukemia,

MM-589 Tfa appears to be the more suitable choice based on its superior biochemical and

cellular activities.[1][4][5] OICR-9429, while less potent, remains a valuable tool as a well-

characterized chemical probe for validating WDR5-dependent pathways and has been used to

establish proof-of-concept in various cancer models.[3][8] The choice between these two

inhibitors will ultimately depend on the specific experimental needs and the required potency

for the biological system under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. pnas.org [pnas.org]

3. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer
Research [oicr.on.ca]

4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589)
Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL)
Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

5. cancer-research-network.com [cancer-research-network.com]

6. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]

7. medchemexpress.com [medchemexpress.com]

8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia -
PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15092683?utm_src=pdf-body
https://www.benchchem.com/product/b15092683?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/13543776.2024.2441658?src=
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://www.cancer-research-network.com/2019/05/15/mm-589-a-cell-permeable-inhibitor-of-wdr5-mll-protein-protein-interaction/
https://oicr.on.ca/facit-gains-rights-to-wdr5-inhibitors-for-mll-leukemia/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://www.benchchem.com/product/b15092683?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/13543776.2024.2441658?src=
https://www.pnas.org/doi/10.1073/pnas.2211297120
https://oicr.on.ca/facit-gains-rights-to-wdr5-inhibitors-for-mll-leukemia/
https://oicr.on.ca/facit-gains-rights-to-wdr5-inhibitors-for-mll-leukemia/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://pubmed.ncbi.nlm.nih.gov/28603984/
https://www.cancer-research-network.com/2019/05/15/mm-589-a-cell-permeable-inhibitor-of-wdr5-mll-protein-protein-interaction/
https://www.tocris.com/products/oicr-9429_5267
https://www.medchemexpress.com/OICR-9429.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4511833/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15092683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org
[openlabnotebooks.org]

To cite this document: BenchChem. [A Comparative Guide to WDR5 Inhibitors: MM-589 Tfa
vs. OICR-9429]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15092683#mm-589-tfa-versus-oicr-9429-in-wdr5-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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